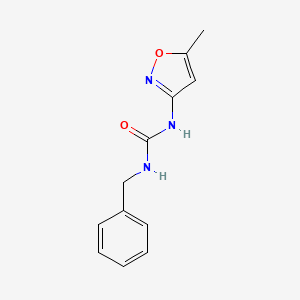

1-苄基-3-(5-甲基异恶唑-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

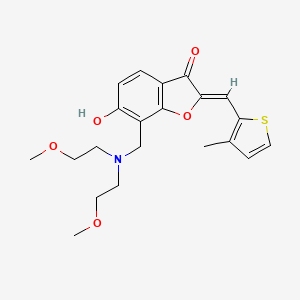

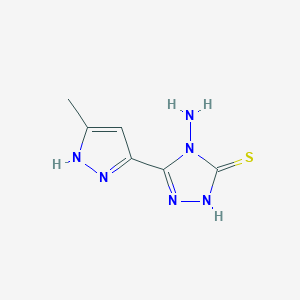

The synthesis of isoxazole derivatives, such as 1-Benzyl-3-(5-methylisoxazol-3-yl)urea, has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like 1-Benzyl-3-(5-methylisoxazol-3-yl)urea are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1,N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .科学研究应用

合成和抗菌活性

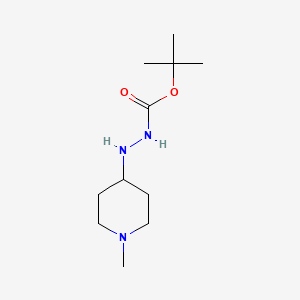

合成和生物活性:Shankar 等人 (2017) 的一项研究讨论了新型 1-[5-[6-[(2-苯甲酰苯并呋喃-5-基)甲基]-2-氧代-2H-色烯-3-基]噻唑-2-基]脲衍生物的合成。这些化合物对选定的细菌菌株表现出有希望的抗菌活性,并对真菌病原体具有中度到良好的抑制作用 (Shankar et al., 2017).

酶抑制和抗癌研究:Mustafa 等人 (2014) 合成了 17 种脲衍生物,包括 1-苄基-3-(5-甲基异恶唑-3-基)脲,并评估了它们对各种酶的抑制作用。其中一种化合物对前列腺癌细胞系表现出显着的体外抗癌活性 (Mustafa, Perveen, & Khan, 2014).

微波辅助合成

- 微波辅助合成:Rajanarendar 等人 (2004) 进行了一项研究,重点关注利用 N-(5-甲基-3-异恶唑基)-N'-芳基脲作为中间体的新的异恶唑基三嗪-2-酮的微波辅助合成。这种方法产生了优异的产率 (Rajanarendar, Ramu, & Srinivas, 2004).

神经退行性疾病模型的潜在配体

- 神经退行性疾病模型的设计和合成:Thapa 等人 (2023) 报告了芳基酰基脲衍生物(包括 1-苄基-3-(5-甲基异恶唑-3-基)脲)作为潜在的 σ1R 配体的设计和合成。正在考虑在阿尔茨海默病的神经退行性模型中测试这些化合物 (Thapa, Flores, Cheng, Mochona, & Sikazwe, 2023).

抗惊厥和毒性评估

- 抗惊厥和毒性评估:Siddiqui 等人 (2009) 合成了 1-苄基-3-(5-甲基异恶唑-3-基)脲衍生物,并评估了它们的抗惊厥、肝毒性和神经毒性。某些化合物在最大电休克癫痫发作试验中显示出 100% 的保护作用,没有毒性 (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

作用机制

Target of Action

They bind to biological targets based on their chemical diversity .

Mode of Action

Without specific information on “1-Benzyl-3-(5-methylisoxazol-3-yl)urea”, it’s difficult to detail its mode of action. Isoxazole derivatives are known to possess different types of biological activity, which suggests they interact with their targets in various ways .

Biochemical Pathways

Isoxazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Isoxazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Action Environment

It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

属性

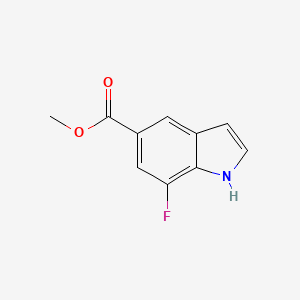

IUPAC Name |

1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGRULJZQMFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)